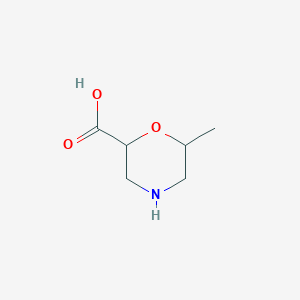

6-Methylmorpholine-2-carboxylic acid

描述

Significance of Morpholine (B109124) Scaffolds in Modern Organic and Medicinal Chemistry

Morpholine and its derivatives are integral to modern organic and medicinal chemistry due to their advantageous physicochemical and biological properties. banglajol.inforsc.org The presence of both a basic nitrogen and a polar ether oxygen within the same ring imparts a unique profile of solubility, polarity, and hydrogen bonding capability. researchgate.net This often leads to improved pharmacokinetic properties in drug candidates, such as enhanced absorption and distribution. rsc.orgacs.org

The morpholine moiety is a versatile synthetic building block, readily incorporated into larger molecules through various chemical transformations. rsc.orgrsc.org Its structural features can confer potent biological activity, and it is a key component in a wide array of approved drugs. banglajol.inforesearchgate.net The conformational flexibility of the morpholine ring, coupled with its ability to engage in specific interactions with biological targets, makes it a valuable tool for medicinal chemists seeking to optimize the efficacy and safety of new therapeutics. nih.gov

Historical Context and Evolution of Morpholine Derivative Research

The exploration of morpholine derivatives in medicinal chemistry is not a recent phenomenon. Initially recognized for their utility as solvents and in industrial applications, the biological potential of these heterocycles soon became apparent. Early research focused on simpler, often achiral, derivatives. However, as the principles of stereochemistry in drug action became more deeply understood, the focus shifted towards the synthesis and application of chiral morpholines.

The development of stereoselective synthetic methods has been a pivotal driver in the evolution of morpholine research. rsc.orgacs.org Techniques such as asymmetric hydrogenation, palladium-catalyzed carboamination, and reductive etherification have enabled the precise construction of substituted morpholines with defined stereochemistry. rsc.orgnih.govacs.org This has opened the door to the systematic investigation of how the three-dimensional arrangement of substituents on the morpholine ring influences biological activity. The synthesis of specific isomers, such as those of 6-methylmorpholine-2-carboxylic acid, represents the culmination of decades of progress in asymmetric synthesis. nih.gov

Overview of this compound as a Privileged Chiral Scaffold

This compound stands out as a privileged chiral scaffold due to the strategic placement of its functional groups and stereocenters. The methyl group at the 6-position and the carboxylic acid at the 2-position introduce two stereocenters, leading to four possible stereoisomers. This defined three-dimensional structure is crucial for achieving high-affinity and selective interactions with biological targets.

The carboxylic acid group serves as a versatile handle for further chemical modification, allowing for the attachment of various molecular fragments through amide bond formation or other coupling reactions. ucc.ienih.gov The methyl group provides a degree of steric bulk that can influence the conformation of the morpholine ring and its interactions with binding pockets. The combination of a chiral backbone with multiple points for diversification makes this compound a highly valuable building block for the construction of combinatorial libraries and the optimization of lead compounds in drug discovery programs. For instance, the specific stereoisomer (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid has been utilized in the synthesis of more complex molecules, highlighting its practical application. nih.gov

Below is a table detailing some of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C6H11NO3 |

| Molecular Weight | 145.16 g/mol |

| Physical Form | White solid |

| Storage Temperature | 0-8 °C |

Data sourced from commercial suppliers.

Scope and Objectives of Current Academic Research on the Compound

Another major focus is the incorporation of this compound into new molecular entities with potential therapeutic applications. acs.org This includes its use as a key building block in the synthesis of inhibitors for various enzymes and receptors implicated in disease. The rigid, chiral nature of the scaffold is being exploited to design molecules with improved selectivity and potency. Furthermore, there is ongoing research into the structure-activity relationships of compounds derived from this compound, aiming to understand how modifications to the scaffold impact its biological profile. nih.gov

属性

IUPAC Name |

6-methylmorpholine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4-2-7-3-5(10-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEJYZZFUJQPJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Methylmorpholine 2 Carboxylic Acid and Its Analogs

De Novo Synthesis Routes

De novo synthesis provides fundamental access to the 6-methylmorpholine-2-carboxylic acid scaffold from acyclic precursors, allowing for a high degree of control over the substitution pattern.

Direct Synthesis Approaches from Precursor Morpholines

While less common for this specific target, the conceptual functionalization of a pre-existing morpholine (B109124) ring represents a direct synthetic strategy. This would typically involve the selective introduction of a methyl group at the C-6 position and a carboxylic acid (or its precursor) at the C-2 position of a morpholine scaffold. Such transformations often require advanced techniques like directed metalation-alkylation sequences on suitably protected morpholine derivatives. For instance, a protected morpholine-2-carboxylate could potentially be methylated at the 6-position, though achieving high regioselectivity can be challenging due to the similar reactivity of the α-carbons.

Strategies Involving the Reaction of 6-Methylmorpholine with Carboxylic Acid Precursors

A plausible, albeit challenging, approach involves the direct carboxylation of 6-methylmorpholine. This could theoretically be achieved by reacting 6-methylmorpholine with a strong base to generate a carbanion at the C-2 position, followed by quenching with carbon dioxide. However, controlling the regioselectivity of the deprotonation in the presence of two α-methylene groups (C-2 and C-5) and a methyl group at C-6 is a significant hurdle. A more controlled method would involve the reaction of a pre-functionalized 6-methylmorpholine derivative, such as a 2-lithio-6-methylmorpholine, with an appropriate electrophile to introduce the carboxyl group.

A related strategy involves the reaction of a suitable precursor, such as an N-substituted-2-amino-1-propanol (derived from alanine), with a glyoxylic acid equivalent. The intramolecular cyclization of the resulting intermediate would then form the desired morpholine ring. The choice of protecting groups and reaction conditions is critical to ensure the desired cyclization pathway and to prevent side reactions.

Epichlorohydrin-Based Methodologies for Related Morpholine Carboxylic Acids

Epichlorohydrin (B41342) and its derivatives are versatile building blocks for the synthesis of morpholines. A general and operationally simple synthesis of N-BOC-morpholine-2-carboxylic acid from epichlorohydrin has been developed, which can be adapted for 6-methylated analogs. chemistryviews.org The synthesis typically involves the reaction of an amino acid with epichlorohydrin or a related epoxide. For the synthesis of this compound, a substituted epoxide such as 1,2-epoxypropane (propylene oxide) could be employed.

The reaction of an N-protected amino acid, such as N-benzylglycine, with propylene (B89431) oxide would lead to the formation of an intermediate amino diol. Subsequent intramolecular cyclization, often under acidic or basic conditions, would yield the this compound scaffold. The regioselectivity of the epoxide opening and the stereochemical outcome of the cyclization are key considerations in this approach. The use of enantiomerically pure propylene oxide can also provide a route to specific stereoisomers of the final product.

| Starting Material 1 | Starting Material 2 | Key Step | Product | Ref |

| N-Boc-amino acid | Propylene oxide | Intermolecular epoxide opening followed by intramolecular cyclization | N-Boc-6-methylmorpholine-2-carboxylic acid | - |

| N-Benzylglycine | (R)-Propylene oxide | Regioselective epoxide opening and cyclization | (S)-N-Benzyl-6-methylmorpholine-2-carboxylic acid | - |

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of the different enantiomers and diastereomers of this compound is of paramount importance.

Enzyme-Catalyzed Kinetic Resolution Techniques

Enzymatic kinetic resolution is a powerful tool for the separation of racemates into their constituent enantiomers. This technique relies on the ability of enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of enantiomerically pure this compound, a racemic ester derivative, such as ethyl 6-methylmorpholine-2-carboxylate, can be subjected to enzymatic hydrolysis.

For example, a lipase (B570770) from Candida antarctica (CAL-B) could selectively hydrolyze the (R)-enantiomer of the ester to the corresponding carboxylic acid, leaving the (S)-ester untouched. nih.gov The separated acid and ester can then be isolated and deprotected to yield the pure enantiomers of this compound. The efficiency and selectivity of the resolution are highly dependent on the choice of enzyme, substrate, and reaction conditions.

| Racemic Substrate | Enzyme | Reaction Type | Products | Ref |

| Racemic N-Boc-6-methylmorpholine-2-carboxylate methyl ester | Candida antarctica lipase B | Enantioselective hydrolysis | (R)-N-Boc-6-methylmorpholine-2-carboxylic acid and (S)-N-Boc-6-methylmorpholine-2-carboxylate methyl ester | nih.gov |

| Racemic N-benzyl-6-methylmorpholine-2-carboxylate butyl ester | Candida rugosa lipase | Kinetic resolution | (S)-N-benzyl-6-methylmorpholine-2-carboxylic acid and (R)-N-benzyl-6-methylmorpholine-2-carboxylate butyl ester | acs.org |

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to construct more complex chiral molecules. researchgate.net Amino acids are particularly attractive starting points for the synthesis of chiral morpholine derivatives due to their inherent stereochemistry and functional groups. For the synthesis of this compound, an amino acid such as D- or L-threonine is an ideal precursor. Threonine possesses the required stereocenters and functional groups that can be elaborated to form the target morpholine ring.

A potential synthetic route starting from L-threonine would involve the protection of the amino and carboxylic acid groups, followed by reduction of the carboxylic acid to a primary alcohol. The resulting amino alcohol can then be N-alkylated with a suitable two-carbon electrophile, such as a protected 2-bromoethanol (B42945) derivative. Subsequent intramolecular cyclization, for instance via a Williamson ether synthesis, would furnish the protected this compound derivative. The stereochemistry of the final product is dictated by the stereochemistry of the starting threonine.

| Chiral Precursor | Key Transformation Steps | Target Stereoisomer | Ref |

| L-Threonine | Protection, reduction, N-alkylation, intramolecular cyclization | (2S,6S)-6-Methylmorpholine-2-carboxylic acid | mdpi.com |

| D-Threonine | Protection, reduction, N-alkylation, intramolecular cyclization | (2R,6R)-6-Methylmorpholine-2-carboxylic acid | mdpi.com |

Asymmetric Induction in Cyclization and Ring-Forming Reactions

The creation of the stereogenic centers at the C2 and C6 positions of the this compound ring is a critical challenge that can be addressed through asymmetric synthesis. Asymmetric induction during the cyclization process ensures the formation of specific stereoisomers, which is often crucial for biological activity.

Key strategies for achieving asymmetric induction include:

Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or amino alcohols, to construct the morpholine ring. ru.nl The inherent chirality of the starting material directs the stereochemical outcome of the cyclization.

Catalytic Asymmetric Hydrogenation : In this method, a prochiral precursor, such as an aromatic ring, can be hydrogenated using a chiral catalyst. For instance, the diastereoselective hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates over rhodium or ruthenium catalysts has been shown to produce (1S,2R)-2-methylcyclohexane carboxylic acid with high diastereomeric excess. nih.gov This principle of using a chiral auxiliary to shield one face of a molecule from the catalyst can be applied to the synthesis of asymmetrically substituted heterocycles. nih.gov

Transition-Metal Catalysis : Modern synthetic methods employ various transition-metal catalysts (e.g., Iridium, Rhodium, Copper, Nickel) to construct complex chiral scaffolds from simpler precursors. nih.gov These catalysts can be used for enantioselective reductions or to facilitate annulation reactions that build the chiral heterocyclic core in a controlled manner. nih.gov The development of asymmetric pyridinophane derivatives, for example, highlights how precursors can be designed to build specific asymmetric macrocycles. rsc.org

The choice of method often depends on the desired stereoisomer and the availability of starting materials. The stability of the conformation of the transition state, influenced by factors like the choice of metal, support, and additives, plays a crucial role in determining the diastereoselectivity of the reaction. nih.gov

Synthesis of Protected Forms of this compound

In multi-step syntheses involving this compound, the reactive secondary amine and carboxylic acid functionalities must often be protected to prevent unwanted side reactions.

The nitrogen atom of the morpholine ring is nucleophilic and basic, necessitating protection during many synthetic transformations. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under many reaction conditions and its straightforward removal under mildly acidic conditions.

An operationally simple, chromatography-free synthesis of N-Boc-protected morpholine-2-carboxylic acid from epichlorohydrin has been developed, allowing for high throughput. nih.govfigshare.com The (2S,6S)-4-(tert-Butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is a commercially available compound, indicating its utility as a building block in organic synthesis. sigmaaldrich.combldpharm.com The Boc-protection strategy is fundamental in the synthesis of complex molecules, including heterocyclic amino acids used as building blocks for novel peptides and other systems. nih.gov The stability of the protecting group is a key consideration; for example, in solid-phase peptide synthesis, the S-4-methylbenzyl (Meb) group was chosen for its greater acid stability compared to other groups. bohrium.com

Table 1: Common N-Protecting Groups for Amines

| Protecting Group | Abbreviation | Common Introduction Reagents | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA), HCl in Dioxane |

| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | H₂/Pd, HBr/Acetic Acid |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine (B6355638), DBU |

| Acetyl | Ac | Acetic anhydride (B1165640), Acetyl chloride | Acid or base hydrolysis |

| Benzoyl | Bz | Benzoyl chloride | Strong acid or base hydrolysis |

The carboxylic acid group is typically protected as an ester to prevent its interference in reactions targeting other parts of the molecule. The choice of esterification method depends on the substrate's sensitivity and the desired scale of the reaction.

Common esterification methods include:

Fischer Esterification : This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction to completion. masterorganicchemistry.com

DCC/DMAP Coupling : A milder method involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This reaction proceeds at room temperature under non-acidic conditions and is suitable for a wide variety of acids and alcohols. orgsyn.org

Modern Coupling Reagents : Other reagents have been developed for efficient esterification. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can be used to form methyl, ethyl, and isopropyl esters from carboxylic acids. researchgate.net

Reaction with Diazomethane (B1218177) : For the formation of methyl esters, diazomethane offers a rapid and clean conversion, although it is a toxic and explosive reagent requiring careful handling. academie-sciences.fr

Table 2: Selected Reagents for Esterification of Carboxylic Acids

| Reagent(s) | Conditions | Description |

|---|---|---|

| Alcohol, H⁺ (e.g., H₂SO₄) | Reflux | Fischer Esterification; equilibrium driven by excess alcohol. masterorganicchemistry.com |

| Alcohol, DCC, DMAP | Room Temperature | Mild conditions, forms dicyclohexylurea byproduct. orgsyn.org |

| Alcohol, DMTMM, N-methylmorpholine | THF or Alcohol solvent | Efficient conversion to corresponding esters. researchgate.net |

| Diazomethane (CH₂N₂) | Ethereal solution | Specific for methyl esters; fast and high-yielding but hazardous. academie-sciences.fr |

Derivatization and Functionalization Strategies of the this compound Skeleton

The this compound scaffold can be further modified to create a diverse library of compounds for various applications.

While many syntheses build the morpholine ring with the desired C-substituents already incorporated from precursors, the functionalization of a pre-existing morpholine skeleton is also a viable strategy. researchgate.netru.nl C-functionalized morpholines are found in numerous natural products and pharmaceutically active compounds. ru.nl The introduction of additional substituents on the carbon framework of this compound can be used to modulate the molecule's physicochemical properties and biological activity. Strategies can include metal-catalyzed cross-coupling reactions or functional group transformations at positions amenable to substitution.

The carboxylic acid group is a versatile handle for derivatization, most commonly through the formation of amide bonds. This reaction is fundamental to the synthesis of peptides and other complex molecules.

The direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures to dehydrate the initial ammonium (B1175870) carboxylate salt. libretexts.org Therefore, activating agents or coupling reagents are almost always employed.

Key methods for amide formation include:

Carbodiimide Coupling : Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. academie-sciences.fryoutube.com These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. youtube.com These reactions are often performed in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or DMAP to improve efficiency and reduce racemization. nih.gov

Phosphonium (B103445) and Uronium-based Reagents : Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU provide rapid and efficient amide bond formation with minimal side products.

Acid Chlorides and Anhydrides : The carboxylic acid can be converted to a more reactive derivative, such as an acid chloride (using SOCl₂ or (COCl)₂) or an acid anhydride, which then readily reacts with an amine to form the amide. youtube.comkhanacademy.org

Table 3: Common Coupling Reagents for Amide Formation

| Reagent Class | Example Reagent(s) | Abbreviation | Key Features |

|---|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide; 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | DCC; EDC | Widely used, cost-effective; forms urea (B33335) byproducts. academie-sciences.fr |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | High efficiency, low racemization. |

| Uronium/Aminium Salts | HATU; HBTU | HATU; HBTU | Very fast reaction rates, suitable for hindered couplings. |

| Anhydrides | Propylphosphonic Anhydride | T3P® | Promotes direct formation from carboxylic acids and amides. organic-chemistry.org |

| Boronic Acids | 5-methoxy-2-iodophenylboronic acid | MIBA | Catalytic, direct amidation at room temperature. organic-chemistry.org |

Regioselective Functionalization of the Morpholine Ring System

The introduction of functional groups at specific positions of the morpholine ring is crucial for modulating the pharmacological profile of morpholine-based compounds. acs.org Achieving regioselectivity, particularly at the C2 position to install a carboxylic acid or a precursor group, has been the focus of several advanced synthetic strategies.

One powerful approach is the transition-metal-catalyzed asymmetric hydrogenation of dehydromorpholines. rsc.org This "after cyclization" method allows for the formation of a stereocenter adjacent to the oxygen atom, which is often challenging due to steric hindrance and the electron-rich nature of the substrate. rsc.org For instance, a bisphosphine-rhodium complex with a large bite angle has been successfully employed to catalyze the asymmetric hydrogenation of 2-substituted dehydromorpholines, yielding a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). rsc.orgrsc.org While this method directly yields an alkyl or aryl group at the 2-position, the dehydromorpholine intermediate is key, and subsequent modifications could potentially introduce a carboxyl group.

Another strategy involves the direct functionalization of a pre-formed morpholine ring that already contains a handle for modification. A two-step route starting from a morpholine ester derivative has been developed to achieve functionalization at the C2 position. acs.org This process involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by a visible light-promoted decarboxylative Giese-type reaction. acs.org This method demonstrates the feasibility of using a carboxylate as a radical source for introducing new substituents at the C2 position.

Palladium-catalyzed reactions have also been instrumental in the regioselective synthesis of substituted morpholines. A notable example is the Pd-catalyzed carboamination reaction between an O-allyl ethanolamine (B43304) derivative and an aryl or alkenyl bromide. nih.gov This strategy has proven effective for the concise, stereocontrolled synthesis of cis-3,5-disubstituted morpholines from readily available enantiopure amino alcohol precursors. nih.gov The modularity of this approach allows for variation in substituents and provides access to a range of substituted morpholines that are otherwise difficult to prepare. nih.gov

The table below summarizes key aspects of these regioselective functionalization methods.

Interactive Table: Methodologies for Regioselective Morpholine Functionalization| Methodology | Catalyst/Reagent | Key Intermediate/Substrate | Position Functionalized | Key Features |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex | 2-Substituted Dehydromorpholines | C2 | High yields and enantioselectivities (up to 99% ee). rsc.org |

| Decarboxylative Alkylation | Fukuzumi Catalyst (Visible Light) | C2-Carboxylic Acid Derivative | C2 | Utilizes a carboxylate as a radical source for C-C bond formation. acs.org |

Synthesis of Related Heterocyclic Carboxylic Acid Analogs, e.g., 4-Methylmorpholine-2-carboxylic Acid

The synthesis of specific analogs, such as 4-methylmorpholine-2-carboxylic acid, provides insight into methodologies that can be adapted for the target compound, this compound. The synthesis of 4-methylmorpholine-2-carboxylic acid has been reported, although the compound itself was not previously described in the literature. researchgate.net

The synthetic route commences with the preparation of the precursor, 4-methylmorpholine-2-carbonitrile. This intermediate is synthesized via a Ritter reaction in formic acid. researchgate.net Subsequently, the nitrile group is hydrolyzed to afford the desired 4-methylmorpholine-2-carboxylic acid. researchgate.net This two-step process highlights a common and effective strategy for preparing α-amino acids from a nitrile precursor.

A different regioisomer, 4-methylmorpholine-3-carboxylic acid, has also been synthesized. The method involves the reductive amination of morpholine-3-carboxylic acid. In this procedure, morpholine-3-carboxylic acid is reacted with aqueous formaldehyde (B43269) in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This one-step process efficiently installs the methyl group on the nitrogen atom to yield the final product.

The synthesis of the N-methylated morpholine ring is a common requirement for these analogs. Traditional methods often involve reacting morpholine with formaldehyde and formic acid (Eschweiler-Clarke reaction) or using N-methyldiethanolamine with a dehydrating agent like sulfuric acid. chemicalbook.com More modern approaches have explored the use of dimethyl carbonate as a greener methylating agent, which can react with morpholine at elevated temperatures to produce N-methylmorpholine. asianpubs.org

The table below outlines the synthetic approach for 4-methylmorpholine-2-carboxylic acid.

Interactive Table: Synthesis of 4-Methylmorpholine-2-carboxylic Acid| Step | Reaction | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Ritter Reaction | Not specified | 4-Methylmorpholine-2-carbonitrile | researchgate.net |

These examples of regioselective functionalization and analog synthesis demonstrate the versatile toolbox available to chemists for creating specifically substituted morpholine carboxylic acids, paving the way for the development of novel bioactive compounds.

Stereochemical Control and Chiral Applications in Synthetic Transformations

Enantioselective Synthesis and Diastereomeric Control in Derivative Preparation

The synthesis of 6-Methylmorpholine-2-carboxylic acid with defined stereochemistry is a key challenge that has been addressed through various enantioselective strategies. One successful approach involves the asymmetric hydrogenation of 2-substituted dehydromorpholines. This method, often employing rhodium catalysts with chiral bisphosphine ligands, allows for the preparation of a range of 2-substituted chiral morpholines with high enantioselectivity, often exceeding 99% enantiomeric excess (ee). semanticscholar.orgrsc.org These products can then be further elaborated to the desired carboxylic acid.

Another strategy for achieving enantiopure this compound derivatives involves starting from chiral precursors. For instance, the synthesis of (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid has been successfully accomplished, demonstrating the feasibility of obtaining specific stereoisomers. nih.gov

Diastereomeric control in the preparation of derivatives of this compound is crucial for their application in complex synthesis. The relative stereochemistry between the C2 and C6 positions, as well as any new stereocenters introduced, can be influenced by several factors. In the synthesis of 2,3-substituted morpholine (B109124) congeners, the choice of base and reaction conditions can dictate the diastereomeric ratio of the products. nih.govacs.org For example, in certain cascade reactions, both the hydroxy and carboxylate functionalities of the resulting morpholine hemiaminal may preferentially occupy axial positions to minimize pseudo A1,3 strain, thus directing the stereochemical outcome. nih.govacs.org

Furthermore, the derivatization of the carboxylic acid or the nitrogen atom can proceed with varying degrees of diastereoselectivity depending on the existing stereocenters and the reagents employed. The inherent conformational preferences of the morpholine ring, influenced by the methyl group at C6, play a significant role in directing the approach of incoming reagents.

This compound as a Chiral Building Block

The well-defined stereochemistry and rigid conformational nature of the this compound scaffold make it an excellent chiral building block in organic synthesis. unimi.it

Applications in Asymmetric Synthesis

While the direct use of this compound as a chiral auxiliary is not extensively documented in the readily available literature, the broader class of morpholine derivatives has found application in asymmetric synthesis. nih.gov The fixed spatial arrangement of the substituents on the morpholine ring can be exploited to control the stereochemical outcome of reactions at remote positions. For instance, the nitrogen atom can be functionalized with a prochiral substrate, and the inherent chirality of the morpholine can direct subsequent transformations to one of the two faces of the substrate.

The utility of chiral morpholines is evident in their application as ligands in asymmetric catalysis. researchgate.net The nitrogen and oxygen atoms of the morpholine ring can coordinate to metal centers, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

Role in the Synthesis of Complex Molecular Architectures

The morpholine moiety is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.net Consequently, chiral morpholine derivatives like this compound are valuable intermediates in the synthesis of complex pharmaceutical agents and natural products. mdpi.comnih.gov

The carboxylic acid functionality provides a convenient handle for elaboration into a variety of other functional groups, such as amides, esters, and ketones. This allows for the incorporation of the chiral morpholine scaffold into larger, more complex molecular architectures. For example, derivatives of this compound can serve as key fragments in the convergent synthesis of macrocycles and other topologically complex molecules. The defined stereochemistry of the building block is faithfully transferred to the final product, ensuring the desired biological activity or material property.

Stereochemical Influence on Molecular Conformation and Reactivity

The stereochemistry at the C2 and C6 positions of the this compound ring has a profound impact on the molecule's three-dimensional shape and, consequently, its reactivity. The morpholine ring typically adopts a chair conformation. nih.govnih.gov In this conformation, the substituents at C2 and C6 can occupy either axial or equatorial positions.

The relative orientation of the methyl group at C6 and the carboxylic acid group at C2 (i.e., cis or trans) dictates the preferred conformation of the ring. For instance, in a trans isomer, both substituents may be able to occupy equatorial positions, leading to a more stable conformation. In a cis isomer, one substituent would be forced into a higher-energy axial position, potentially leading to a different conformational equilibrium and altered reactivity.

This conformational preference, driven by the stereochemistry, directly influences the accessibility of the reactive sites on the molecule. For example, the approach of a nucleophile to the carbonyl carbon of a carboxylic acid derivative can be sterically hindered by an axially oriented methyl group. Similarly, the reactivity of the nitrogen atom can be modulated by the spatial arrangement of the adjacent substituents.

Studies on related substituted morpholine systems have shown that the conformational preferences can be quite pronounced. For example, in certain 2,3-substituted morpholine hemiaminals, both substituents were found to be in axial positions to avoid pseudo A1,3 strain with an N-tosyl group. nih.govacs.org This highlights the subtle interplay of steric and electronic effects that govern the conformational landscape of these molecules. The specific influence of the C6-methyl group on the conformational equilibrium and reactivity of this compound derivatives is an area that warrants further detailed investigation through computational and experimental methods.

Structural Elucidation and Conformational Analysis

X-ray Crystallographic Investigations of 6-Methylmorpholine-2-carboxylic Acid Derivatives

While a specific crystal structure for this compound is not prominently available in the surveyed literature, extensive crystallographic data on closely related morpholine (B109124) derivatives and morpholinium salts allow for a robust extrapolation of its expected solid-state features.

X-ray diffraction studies on a variety of N-substituted morpholine compounds consistently reveal that the six-membered morpholine ring predominantly adopts a chair conformation in the crystalline state. researchgate.net This conformation is the most thermodynamically stable arrangement, minimizing torsional and steric strain. For 1-{4-hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one, the morpholine fragment was confirmed to adopt a chair conformation. researchgate.net Therefore, it is predicted that the heterocyclic ring of this compound will also exhibit a stable chair geometry. The substituents at the C2 (carboxylic acid) and C6 (methyl) positions would be expected to occupy positions that minimize steric hindrance, typically with larger groups favoring an equatorial orientation.

The crystal packing of this compound is expected to be dominated by a network of strong intermolecular hydrogen bonds. The molecule contains both a hydrogen bond donor (the carboxylic acid -OH group and the secondary amine N-H group) and multiple hydrogen bond acceptors (the carboxylic oxygen atoms, the ether oxygen, and the amine nitrogen).

In the solid state, such molecules often exist as zwitterions, with the acidic proton from the carboxyl group transferring to the basic morpholine nitrogen, forming a morpholinium carboxylate. Studies on the crystal structures of morpholinium salts of various carboxylic acids demonstrate the formation of extensive hydrogen-bonding networks. nih.gov The primary N-H···O interactions between the morpholinium cation and the carboxylate anion are key to building the crystal lattice. nih.gov These interactions can generate one-dimensional chain structures or more complex cyclic motifs. nih.govresearchgate.net For instance, in several morpholinium phenoxyacetate (B1228835) salts, N-H···O hydrogen bonds create infinite one-dimensional chains. nih.gov In other cases, molecules can form centrosymmetric dimers, a common motif for carboxylic acids and other molecules with self-complementary hydrogen bonding sites. mdpi.commdpi.com

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. For example, in a study of 1,2-dimorpholinoethane, this analysis revealed that the crystal packing was primarily governed by a high percentage of H···H contacts, with significant contributions from O···H (16.8%) and N···H (4.2%) interactions. mdpi.com A similar analysis for this compound would be expected to reveal strong O···H and N···H interactions, quantifying the precise nature of the hydrogen-bonding network that stabilizes the crystal lattice.

Table 1: Expected Hydrogen Bonding Patterns in Crystalline this compound This table is predictive, based on common motifs found in related structures.

| Interaction Type | Donor | Acceptor | Common Supramolecular Synthon | Reference Example |

|---|---|---|---|---|

| Strong Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Centrosymmetric Dimer (R²₂(8)) | Common in carboxylic acids mdpi.com |

| Strong Hydrogen Bond | Morpholinium N⁺-H | Carboxylate O⁻ | Chain (C(4)) or Ring Motifs | Morpholinium salts of phenoxyacetic acids nih.gov |

| Weaker Hydrogen Bond | Morpholinium N⁺-H | Ether O | Intra- or Intermolecular Chains | Observed in some cyclic NH carboximides mdpi.com |

| Weak C-H···O Interaction | Ring C-H | Carboxylate/Ether O | Packing stabilization | Generally observed in organic crystals mdpi.com |

Spectroscopic Characterization for Structural Confirmation (Excluding basic identification data)

Beyond routine spectral data for basic identification, advanced spectroscopic techniques are crucial for unambiguous structural confirmation and for providing insight into the molecule's electronic environment and spatial arrangement. While specific advanced spectra for this compound are not detailed in the available literature, the application of standard modern techniques would be essential for its characterization.

For example, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy would be indispensable. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) would confirm the proton-proton coupling network within the morpholine ring, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would definitively link each proton to its directly attached carbon and to carbons two to three bonds away, respectively. This would confirm the substitution pattern and the relative positions of the methyl and carboxylic acid groups.

High-resolution mass spectrometry (HRMS) is another critical tool, used to confirm the exact molecular formula through a precise mass measurement. Furthermore, tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion, providing a fragmentation pattern that is characteristic of the molecule's structure. The resulting fragments would yield information about the stability of the morpholine ring and the nature of its substituents.

Computational Chemistry Approaches to Conformational Preferences and Molecular Properties

Computational chemistry provides powerful tools for investigating molecular properties that can be difficult or impossible to measure experimentally. These methods offer deep insights into the conformational landscape and electronic structure of this compound.

For this compound, molecular modeling, typically using Density Functional Theory (DFT), would be employed to explore its energy landscape. mdpi.com The primary focus would be on the chair conformation and the relative energies of the different diastereomers arising from the axial or equatorial placement of the C2-carboxylic acid and C6-methyl groups. The calculations would predict the most stable conformer by comparing the energies of these arrangements. It is generally expected that the lowest energy conformer would have the larger substituents in equatorial positions to minimize 1,3-diaxial strain.

Table 2: Potential Chair Conformers of cis- and trans-6-Methylmorpholine-2-carboxylic acid This table outlines the possible conformers for theoretical energy landscape exploration.

| Isomer | C2-COOH Position | C6-CH₃ Position | Expected Relative Stability |

|---|---|---|---|

| trans | Equatorial | Equatorial | Likely most stable |

| trans | Axial | Axial | Likely least stable (high 1,3-diaxial strain) |

| cis | Equatorial | Axial | Intermediate stability |

| cis | Axial | Equatorial | Intermediate stability |

The acid dissociation constant (pKa) is a critical molecular property that governs the ionization state of a molecule at a given pH. nih.gov Quantum chemical calculations are widely used to predict pKa values with a reasonable degree of accuracy. mdpi.comresearchgate.net

The most common and reliable method involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution using a thermodynamic cycle. nih.gov This approach separates the process into gas-phase and solvation energy components. The pKa is then derived directly from the calculated ΔG of the reaction in the aqueous phase. These calculations are typically performed using DFT in combination with a polarizable continuum solvent model (PCM) to account for the effects of the solvent. mdpi.com While highly accurate for many compound classes, challenges can arise, but the methods have been successfully applied to a wide range of carboxylic acids and amines. nih.govmdpi.com The application of these established protocols would allow for a reliable prediction of the pKa values for both the carboxylic acid and the secondary amine functionalities in this compound.

Table 3: Thermodynamic Cycle for the Computational Prediction of pKa This table outlines the theoretical steps for calculating the pKa of the carboxylic acid group.

| Step | Description | Computational Method |

|---|---|---|

| 1 | Optimize the geometry of the protonated species (HA) in the gas phase. | DFT |

| 2 | Calculate the gas-phase Gibbs free energy of HA. | DFT (including thermal corrections) |

| 3 | Optimize the geometry of the deprotonated species (A⁻) in the gas phase. | DFT |

| 4 | Calculate the gas-phase Gibbs free energy of A⁻. | DFT (including thermal corrections) |

| 5 | Calculate the solvation free energy of HA and A⁻. | Continuum Solvation Model (e.g., PCM, SMD) |

| 6 | Calculate ΔG(aq) for the reaction HA → H⁺ + A⁻ and derive the pKa. | Combining gas-phase and solvation energies |

Prediction of Three-Dimensional Conformation and Stereoisomer Stability

The three-dimensional conformation of this compound is primarily determined by the puckering of the morpholine ring and the orientation of the methyl and carboxylic acid substituents. The presence of two chiral centers at the C2 and C6 positions gives rise to four possible stereoisomers: (2S,6S), (2R,6R), (2S,6R), and (2R,6S). The first two are a pair of enantiomers, while the latter two constitute a diastereomeric pair.

Conformational Preferences of the Morpholine Ring

The morpholine ring, analogous to cyclohexane (B81311), typically adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents at each carbon atom can occupy either an axial or an equatorial position. The interconversion between two chair forms is possible through a ring-flip process, which proceeds via higher-energy boat and twist-boat transition states. For substituted morpholines, the chair conformation that places the larger substituents in the equatorial position is generally favored due to the minimization of 1,3-diaxial interactions.

Stereoisomer Stability

The relative stability of the four stereoisomers of this compound can be predicted and analyzed using computational chemistry methods, such as Density Functional Theory (DFT) calculations. These calculations can provide insights into the optimized geometries and relative energies of the different isomers.

The stability of the cis ((2S,6R) and (2R,6S)) and trans ((2S,6S) and (2R,6R)) isomers is influenced by the steric interactions between the methyl and carboxylic acid groups. In the trans isomers, both substituents can occupy equatorial positions in the favored chair conformation, which minimizes steric hindrance. Conversely, in the cis isomers, one substituent must necessarily occupy an axial position in a chair conformation, leading to greater steric strain from 1,3-diaxial interactions. As a result, the trans stereoisomers are generally predicted to be more stable than their cis counterparts.

Illustrative Research Findings

While specific experimental data on the conformational energies of this compound are not widely available in the public domain, theoretical calculations can provide reliable predictions. A hypothetical computational study using DFT at a suitable level of theory (e.g., B3LYP/6-31G*) would likely yield the following insights, as illustrated in the tables below.

The predicted three-dimensional structures would show the morpholine ring in a chair conformation. For the more stable trans isomer, both the methyl and carboxylic acid groups would be in equatorial positions. For the cis isomer, one group would be axial and the other equatorial.

The relative energies of the stereoisomers can be calculated to determine their thermodynamic stability. The following table presents hypothetical relative energy data for the four stereoisomers of this compound, calculated in a gaseous phase. The most stable isomer is assigned a relative energy of 0.00 kcal/mol.

| Stereoisomer | Configuration | Relative Energy (kcal/mol) | Predicted Predominant Conformation |

|---|---|---|---|

| (2S,6S) | trans | 0.00 | Diequatorial |

| (2R,6R) | trans | 0.00 | Diequatorial |

| (2S,6R) | cis | 1.85 | Axial-Equatorial |

| (2R,6S) | cis | 1.85 | Axial-Equatorial |

This illustrative data suggests that the trans isomers, where both substituents can reside in the sterically favored equatorial positions, are significantly more stable than the cis isomers.

Further analysis of the geometric parameters, such as bond lengths and bond angles, can also be obtained from computational models. These parameters are crucial for a complete understanding of the molecule's three-dimensional structure.

| Parameter | Predicted Value |

|---|---|

| C2-C3 Bond Length (Å) | 1.53 |

| C6-N Bond Length (Å) | 1.47 |

| C-O (Carboxylic Acid) Bond Length (Å) | 1.21 (C=O), 1.35 (C-OH) |

| O-C2-N Bond Angle (°) | 110.5 |

| C5-C6-N Bond Angle (°) | 111.2 |

| C2-N-C6 Dihedral Angle (°) | -58.5 |

The data presented in these tables are representative of the type of information that would be generated in a detailed computational study and serve to illustrate the principles of conformational analysis as applied to this compound. The actual experimental values may vary but are expected to follow the general trends outlined here.

Mechanistic Studies and Reaction Pathway Investigations

Mechanistic Insights into Derivative Formation Reactions

The formation of derivatives from 6-Methylmorpholine-2-carboxylic acid involves intricate reaction mechanisms, particularly concerning its carboxylic acid and morpholine (B109124) ring functionalities.

The formation of an amide or peptide bond is a cornerstone of organic and medicinal chemistry, fundamentally involving the acylation of an amine by an activated carboxylic acid. thieme-connect.deresearchgate.net For this compound, its carboxylic acid group must first be activated to facilitate coupling with an amine. This activation transforms the hydroxyl group of the carboxylic acid into a good leaving group, making the carbonyl carbon susceptible to nucleophilic attack by an amine. youtube.com

A prevalent method for this activation involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). youtube.compeptide.com The mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate. youtube.comvaia.com This intermediate can then follow one of two primary pathways to form the final amide product:

Direct Attack: The amine nucleophile directly attacks the carbonyl carbon of the O-acylisourea intermediate, leading to the formation of the amide bond and dicyclohexylurea as a byproduct. vaia.com

Anhydride (B1165640) Formation: The O-acylisourea can react with another molecule of the carboxylic acid to form a symmetric anhydride. vaia.com This anhydride is then attacked by the amine to yield the desired amide and a molecule of the original carboxylic acid.

Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are frequently used in conjunction with carbodiimides. peptide.comhighfine.com These additives react with the O-acylisourea intermediate to form activated esters (e.g., OBt esters), which are less prone to side reactions and racemization compared to the O-acylisourea itself. peptide.comhighfine.com

| Coupling Reagent Class | Example(s) | Mechanism of Action | Byproducts |

| Carbodiimides | DCC, DIC, EDC | Forms a reactive O-acylisourea intermediate. youtube.comvaia.com | Substituted ureas (e.g., Dicyclohexylurea). peptide.com |

| Phosphonium (B103445) Salts | BOP, PyBOP, PyAOP | Forms an activated phosphonium ester. peptide.com | Phosphine oxide derivatives. |

| Uronium/Aminium Salts | HBTU, HATU, COMU | Forms an activated uronium/aminium ester. thieme-connect.de | Tetramethylurea derivatives. |

| Other | TSTU, o-NosylOxy | Forms activated esters (e.g., NHS-ester). thieme-connect.depeptide.com | Varies depending on the reagent. |

The synthesis of the this compound scaffold itself relies on key cyclization reactions. Morpholine rings and their derivatives are often synthesized through intramolecular cyclization of acyclic precursors. researchgate.net A common and effective strategy involves the S(N)2-type ring opening of activated aziridines or azetidines with a suitable haloalcohol, followed by a base-mediated intramolecular ring closure of the resulting haloalkoxy amine to form the morpholine ring. nih.gov

Other synthetic routes proceed via the ring-opening of different heterocyclic intermediates. For instance, a base-promoted cascade sequence can be initiated by the ring opening of an oxazetidine intermediate, which is then followed by a spontaneous ring closure to deliver a stable morpholine hemiaminal. acs.org The synthesis of substituted morpholines can also be achieved through Lewis acid-catalyzed halo-etherification of alkenes with amino alcohols, which generates a haloether intermediate that subsequently cyclizes to form the morpholine structure. nih.gov

The stability and reactivity of the morpholine ring are influenced by the substituents. For example, in the context of ring-opening polymerization of N-substituted morpholin-2-ones, the thermodynamics of the reaction depend significantly on the hybridization of the nitrogen atom within the ring. acs.org

| Cyclization Strategy | Precursors | Key Steps | Reference |

| Intramolecular S(N)2 | Activated aziridines/azetidines and haloalcohols | Ring opening of aziridine/azetidine, then base-mediated intramolecular cyclization. nih.gov | nih.gov |

| Cascade Reaction | Oxazetidines and α-formyl esters | Base-promoted ring opening of oxazetidine followed by spontaneous ring closure. acs.org | acs.org |

| Halo-etherification | Alkenes and amino alcohols | Lewis acid-catalyzed formation of a haloether intermediate, followed by cyclization. nih.gov | nih.gov |

| Reductive Amination | Diethylene glycol and primary amines | Catalytic reductive amination over a heterogeneous catalyst. researchgate.net | researchgate.net |

| From Amino Acids | Natural α-amino acid derivatives | Multi-step synthesis involving the formation of an N-substituted diol followed by cyclization. researchgate.net | researchgate.net |

Role of this compound in Modulating Chemical Processes

The structural features of this compound, namely its heterocyclic nitrogen and chiral centers, allow it to play a significant role in directing the outcomes of chemical reactions.

During peptide synthesis, a major challenge is the prevention of racemization at the α-carbon of the activated amino acid. highfine.com The choice of the base used in the coupling step is a critical factor influencing the extent of racemization. highfine.comnih.gov The tertiary amine N-methylmorpholine (NMM), a structural analogue of the nitrogen center in this compound, is widely used as a base in peptide coupling reactions specifically for its ability to suppress racemization. highfine.comnih.gov

The mechanism of racemization often proceeds through the formation of a 5(4H)-oxazolone intermediate. highfine.com This occurs when the base abstracts the proton from the α-carbon of the activated amino acid residue. The formation of this planar oxazolone (B7731731) intermediate leads to a loss of stereochemical integrity.

The effectiveness of a base in suppressing racemization is correlated with its steric hindrance and basicity (pKa). highfine.com Weaker bases with greater steric bulk are less likely to abstract the α-proton, thereby minimizing oxazolone formation. highfine.com NMM, with a pKa of 7.38, is significantly less basic than bases like triethylamine (B128534) (pKa ~10.7) or N,N-diisopropylethylamine (DIEA) (pKa ~10.1), and it possesses considerable steric hindrance. highfine.com This combination makes NMM highly effective at minimizing racemization during the critical coupling step. highfine.com The behavior of NMM provides a strong indication of how the morpholine nitrogen in derivatives of this compound would similarly function to control stereochemistry.

| Base | pKa | General Observation on Racemization | Reference |

| Triethylamine (TEA) | ~10.7 | Causes a high rate of racemization due to low steric hindrance and strong basicity. highfine.com | highfine.com |

| N,N-Diisopropylethylamine (DIEA) | ~10.1 | Less racemization than TEA, but more than NMM. highfine.com | highfine.com |

| N-Methylmorpholine (NMM) | 7.38 | Significantly suppresses racemization due to weaker basicity and steric bulk. highfine.comnih.gov | highfine.comnih.gov |

| 2,4,6-Collidine (TMP) | 7.43 | Produces very little racemization due to high steric hindrance. highfine.com | highfine.com |

The secondary amine of the morpholine ring in this compound is nucleophilic and can undergo N-alkylation and N-methylation reactions. A common method for this transformation is the reaction with alcohols in the presence of a transition-metal catalyst, such as those based on Iridium (Ir) or Ruthenium (Ru). nih.govacs.org

This catalytic process typically follows a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov The proposed catalytic cycle involves several steps:

The metal complex dehydrogenates the alcohol to form the corresponding aldehyde or ketone.

The morpholine amine undergoes a condensation reaction with the newly formed carbonyl compound to generate an enamine or iminium ion intermediate.

The metal-hydride species, formed in the initial dehydrogenation step, then reduces the enamine or iminium ion, resulting in the N-alkylated morpholine and regenerating the active catalyst.

Alternatively, N-methylation can be achieved using dimethyl carbonate (DMC) as a methylating agent, which is considered a greener alternative to traditional reagents like methyl halides. nih.gov This reaction, often catalyzed by bimetallic nanoparticles, proceeds selectively to yield the N-methylated amine. nih.gov

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of chiral compounds, including racemic carboxylic acids like this compound or its esters. nih.gov Hydrolases, particularly lipases and esterases, are the most widely used enzymes for this purpose. nih.govmdpi.com

The fundamental mechanism of lipase-catalyzed resolution involves the enantioselective acylation or hydrolysis of the substrate. mdpi.com The catalytic activity of lipases originates from a catalytic triad, typically composed of serine, histidine, and aspartic or glutamic acid, located at the active site. mdpi.com The general catalytic mechanism for hydrolysis, known as a Ping-Pong Bi-Bi mechanism, can be described as follows: nih.gov

Acylation: The serine hydroxyl group at the active site performs a nucleophilic attack on the carbonyl carbon of one enantiomer of the substrate (e.g., an ester of this compound). This forms a tetrahedral intermediate which then collapses to release the alcohol portion of the ester, leaving an acyl-enzyme intermediate. nih.gov

Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate. This second tetrahedral intermediate collapses, releasing the carboxylic acid product and regenerating the free enzyme, ready for the next catalytic cycle. mdpi.comnih.gov

Because the enzyme's active site is chiral, it preferentially binds and catalyzes the reaction of one enantiomer over the other. researchgate.net This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as the product, e.g., the acid) from the slow-reacting enantiomer (which remains as the unreacted ester). nih.gov

Advanced Applications in Chemical Research and Development

6-Methylmorpholine-2-carboxylic Acid in Ligand Design and Chemical Probe Development

The morpholine (B109124) scaffold is a recognized privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as potency, selectivity, and pharmacokinetics. google.comnih.gov The addition of a methyl group and a carboxylic acid functionality to this scaffold, as seen in this compound, provides specific steric and electronic features that can be exploited in the design of targeted ligands and chemical probes.

Exploration as a Scaffold for Selective Chemical Inhibitors

While direct studies detailing the use of this compound as a scaffold for selective chemical inhibitors are not extensively reported in publicly available literature, the broader class of morpholine-containing compounds has been widely explored for this purpose. The inherent structural rigidity of the morpholine ring can help in pre-organizing appended functional groups into a conformation favorable for binding to a biological target, thereby enhancing inhibitory activity and selectivity. google.comnih.gov The carboxylic acid group can act as a key interaction point, forming hydrogen bonds or salt bridges with amino acid residues in a target protein's active site. nih.govucc.ie For instance, carboxylic acid-based derivatives are a known chemotype for non-classical carbonic anhydrase inhibitors, where the carboxylic acid can anchor to the zinc-bound water molecule in the enzyme's active site. nih.gov The methyl group on the morpholine ring can provide additional van der Waals interactions or act as a steric shield to prevent unwanted binding to off-target proteins.

In a relevant study, a derivative of (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid was synthesized and its crystal structure determined. nih.gov Such synthetic and structural studies are crucial first steps in the exploration of a new scaffold for inhibitor design, as they provide the foundational knowledge of the molecule's three-dimensional structure and chemical reactivity. nih.gov The development of selective inhibitors often involves the systematic modification of a core scaffold, and this compound, with its defined stereochemistry, presents an attractive starting point for such endeavors.

Application in the Synthesis of Radiotracers for Molecular Imaging (Related compounds)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers to visualize and quantify biological processes in vivo. nih.govmdpi.comunimi.it While there is no direct evidence in the reviewed literature of this compound being used in the synthesis of radiotracers, the development of radiolabeled heterocyclic compounds for PET imaging is an active area of research. mdpi.comnih.govmdpi.com

The general strategy involves incorporating a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), into a molecule that selectively binds to a biological target of interest. nih.govnih.govmdpi.com For example, various ¹⁸F-labeled pyrazole (B372694) derivatives have been developed as PET radiotracers for different targets. nih.gov Similarly, 2-oxoquinoline carboxylic acid derivatives have been radiolabeled and evaluated for PET imaging of the cannabinoid type 2 receptor. mdpi.com

Given the prevalence of the morpholine scaffold in CNS drug discovery due to its favorable pharmacokinetic properties, it is plausible that derivatives of this compound could be developed as PET tracers for neurological targets. nih.gov The synthesis of such a tracer would likely involve the introduction of a functional group suitable for radiolabeling, such as a halogen or a precursor for prosthetic group attachment, onto the morpholine ring or the methyl substituent.

Integration into Peptidomimetic and β-Amino Acid Research

The field of peptidomimetics seeks to develop molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. uminho.ptmdpi.com this compound, as a cyclic β-amino acid, is a valuable building block in this endeavor.

Design of Conformationally Restricted Peptidomimetics

The incorporation of conformationally restricted amino acids is a key strategy in peptidomimetic design to control the three-dimensional structure of the resulting molecule. mdpi.comnih.gov The cyclic nature of this compound significantly limits its conformational freedom compared to linear amino acids. When incorporated into a peptide sequence, it can induce specific turns or bends, thereby forcing the peptide backbone into a desired conformation for biological activity. uminho.ptunimi.it

The substitution of proline, a natural cyclic amino acid, with synthetic cyclic amino acids is a common approach to modulate the conformational properties and biological activity of peptides. bohrium.com For instance, the replacement of proline with 2-aminocyclopentane carboxylic acid in morphiceptin (B1676752) analogs demonstrated that the chirality of the cyclic amino acid significantly influences the conformational preferences and biological activity of the resulting peptidomimetic. bohrium.com Similarly, this compound can be used to introduce conformational constraints and explore the structure-activity relationships of bioactive peptides. The defined stereochemistry of its different isomers (e.g., (2S,6S) and (2R,6S)) provides a tool to systematically probe the conformational requirements for receptor binding.

Studies on Helix-Forming β-Peptides

β-Peptides, which are oligomers of β-amino acids, are known to adopt stable helical secondary structures, often with fewer residues than their α-peptide counterparts. nih.govunimi.it The type of helix formed (e.g., 10-helix, 12-helix, 14-helix) is influenced by the substitution pattern of the constituent β-amino acids. nih.gov Cyclic β-amino acids, in particular, are known to promote the formation of specific helical structures. nih.govnih.govchemrxiv.org

Role as a Heterocyclic Building Block in Diversified Compound Libraries

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of large and structurally diverse compound libraries for high-throughput screening and drug discovery. nih.govgoogle.comnih.gov Heterocyclic scaffolds are highly valued in these approaches as they provide access to three-dimensional chemical space that is often underrepresented in traditional compound collections. nih.gov

This compound, as a polyfunctional and stereochemically defined heterocyclic building block, is well-suited for incorporation into such libraries. nih.govamazonaws.com The carboxylic acid and the secondary amine of the morpholine ring provide two orthogonal points for chemical diversification, allowing for the attachment of a wide variety of chemical moieties. google.comamazonaws.com

The general principles of using bifunctional scaffolds to create combinatorial libraries are well-established. unimi.it For example, libraries have been constructed by reacting a central scaffold containing multiple reactive groups with a set of diverse building blocks. google.com In a similar vein, this compound can serve as a central scaffold. The amino group can be acylated, sulfonylated, or alkylated, while the carboxylic acid can be converted to a variety of amides or esters. This allows for the creation of a large number of unique compounds from a single, readily accessible starting material. The inherent three-dimensionality and chirality of the this compound scaffold would further enrich the structural diversity of the resulting library. nih.gov

Below is a table summarizing the types of compounds and their potential applications discussed in this article.

| Compound Name | Section | Application/Research Area |

| This compound | 6.1.1, 6.2.1, 6.2.2, 6.3 | Scaffold for inhibitors, peptidomimetics, β-peptides, compound libraries |

| (2R,6S)-4-(tert-Butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid | 6.1.1 | Synthesis of derivatives for structural studies |

| Pyrazole derivatives | 6.1.2 | PET radiotracers (related compound) |

| 2-Oxoquinoline carboxylic acid derivatives | 6.1.2 | PET radiotracers (related compound) |

| 2-Aminocyclopentane carboxylic acid | 6.2.1 | Proline substitute in peptidomimetics (related compound) |

| trans-2-Aminocyclohexanecarboxylic acid | 6.2.2 | Building block for helix-forming β-peptides (related compound) |

Application in Agrochemistry and Specialty Chemical Synthesis (General context of morpholines)

The morpholine moiety is a significant heterocyclic scaffold that has garnered considerable attention in the fields of agrochemistry and specialty chemical synthesis. Its unique structural features and versatile chemical reactivity make it a valuable building block for the development of a wide range of functional molecules. While specific research on the direct applications of This compound is not extensively documented in publicly available literature, its structural relationship to the broader class of morpholine derivatives suggests its potential as a key intermediate in the synthesis of novel agrochemicals and specialty chemicals.

The general class of morpholine and its derivatives are known to exhibit a variety of biological activities, which are leveraged in the development of agricultural products. These compounds have been successfully incorporated into molecules designed to act as fungicides, herbicides, insecticides, and plant growth regulators. The presence of the morpholine ring can influence the physicochemical properties of a molecule, such as its solubility, stability, and bioavailability, which are critical for its efficacy as an agrochemical.

In the realm of specialty chemicals, the morpholine nucleus serves as a versatile building block. Its derivatives are employed in the synthesis of corrosion inhibitors, catalysts, and as intermediates in the production of more complex chemical entities. The ability to functionalize the morpholine ring at various positions allows for the fine-tuning of the final product's properties to suit specific applications. For instance, the introduction of a carboxylic acid group, as seen in This compound , provides a reactive handle for further chemical transformations, such as amidation or esterification, to create a diverse array of specialty chemicals with desired functionalities.

Given the established role of morpholine derivatives, This compound represents a promising, albeit underexplored, building block for the synthesis of new active ingredients in agrochemistry and for the creation of novel specialty chemicals. The methyl and carboxylic acid substituents on the morpholine ring offer specific steric and electronic properties that could be exploited to develop next-generation compounds with enhanced performance characteristics.

Detailed Research Findings in the General Context of Morpholines

Research into the applications of morpholine derivatives has yielded a wealth of information on their utility in various sectors. The following tables summarize key findings related to the use of morpholine-containing compounds in agrochemistry and specialty chemical synthesis, providing a basis for understanding the potential applications of This compound .

Table 1: Application of Morpholine Derivatives in Agrochemistry

| Application Area | Examples of Morpholine Derivatives | Key Research Findings | Potential Role of this compound |

| Fungicides | Fenpropimorph, Tridemorph | Effective against a broad spectrum of fungal pathogens in cereals by inhibiting sterol biosynthesis. | Could serve as a scaffold to develop new fungicides with potentially different modes of action or improved efficacy. |

| Herbicides | Difenzoquat | Used for the control of wild oats in cereal crops. | Its derivatives could be synthesized and screened for novel herbicidal activity. |

| Insecticides | Flonicamid (contains a related piperidine (B6355638) ring) | While not a direct morpholine, the structural similarity points to the potential of related heterocycles in insecticide development. | Could be a precursor for novel insecticides with unique structures and mechanisms. |

| Plant Growth Regulators | N-Methylmorpholine N-oxide (NMMO) | Used in the processing of cellulose, which is a key component of plant cell walls. | Derivatives could be explored for their effects on plant growth and development. |

Interactive Data Table 1: Fungicidal Activity of Select Morpholine Derivatives

Table 2: Application of Morpholine Derivatives in Specialty Chemical Synthesis

| Application Area | Examples of Morpholine Derivatives | Key Research Findings | Potential Role of this compound |

| Corrosion Inhibitors | N-alkylmorpholines | Form a protective film on metal surfaces, preventing corrosion in acidic and neutral environments. | The carboxylic acid group could enhance adhesion to metal surfaces, potentially leading to more effective corrosion inhibitors. |

| Catalysts | Morpholine-based ligands | Used in various organic reactions, such as cross-coupling reactions, to enhance reaction rates and selectivity. | Could be converted into chiral ligands for asymmetric catalysis. |

| Building Blocks | N-Formylmorpholine | A polar aprotic solvent and a formylating agent in organic synthesis. | A versatile intermediate for synthesizing a wide range of more complex molecules due to its bifunctional nature. |

Interactive Data Table 2: Performance of Morpholine-Based Corrosion Inhibitors

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Pathways

The practical application of 6-methylmorpholine-2-carboxylic acid is intrinsically linked to the availability of efficient and environmentally benign synthetic methodologies. While general methods for morpholine (B109124) synthesis exist, the development of pathways specifically tailored for this compound that are both scalable and sustainable is a key area for future investigation.

Current strategies for synthesizing substituted morpholines often involve multi-step sequences. nih.gov A crucial area of research will be the development of catalytic and enantioselective methods to access specific stereoisomers of this compound. For instance, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has shown promise for the diastereoselective synthesis of highly substituted morpholines and could be adapted for this target. rsc.org Another avenue involves the use of Lewis acid catalysis in halo-etherification processes of alkenes to construct the morpholine ring with high regioselectivity. nih.gov

Furthermore, the principles of green chemistry should guide the development of new synthetic routes. This includes the use of non-toxic solvents, renewable starting materials, and catalytic reactions that minimize waste. A recent simple, high-yielding, one or two-step, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK for the conversion of 1,2-amino alcohols to morpholines represents a significant step towards more sustainable synthesis. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Catalytic Asymmetric Synthesis | High enantioselectivity, reduced waste | Development of specific catalysts for this compound |

| Diastereoselective Synthesis | Control over relative stereochemistry | Adaptation of methods for 2,6-disubstituted morpholines rsc.orgorganic-chemistry.org |

Exploration of Novel Reactivity and Transformation Pathways

The inherent reactivity of this compound, stemming from its secondary amine, ether linkage, and carboxylic acid group, provides a rich landscape for exploring novel chemical transformations. The morpholine ring itself is a versatile scaffold. wikipedia.org The nitrogen atom can undergo typical secondary amine reactions, while the ether functionality imparts specific conformational properties. researchgate.netacs.org

Future research should focus on the selective functionalization of the morpholine ring at positions other than the pre-existing methyl and carboxyl groups. This could involve C-H activation strategies or ring-opening and subsequent derivatization to introduce diverse substituents. The carboxylic acid moiety serves as a handle for a variety of transformations, including amidation, esterification, and reduction. A visible light-promoted direct decarboxylative Giese-type reaction has been used for the functionalization at the 2-position of other morpholine derivatives and could be a valuable tool. acs.org

The development of reactions that proceed with high stereocontrol will be crucial for creating libraries of complex molecules based on the this compound scaffold. Understanding the reactivity will enable the synthesis of novel analogs with tailored properties for various applications.

Advanced Computational Design and Virtual Screening of this compound Analogs

Computational chemistry offers powerful tools to accelerate the discovery of new molecules with desired properties. In the context of this compound, advanced computational design and virtual screening can be employed to explore the vast chemical space of its potential derivatives.

The conformational preferences of the morpholine ring have a significant impact on its biological activity and reactivity. acs.orgnih.gov Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the stable conformations of this compound and its analogs. researchgate.net This information is critical for understanding how these molecules might interact with biological targets.

Virtual screening techniques can be used to computationally assess large libraries of virtual compounds derived from the this compound scaffold for their potential to bind to specific protein targets. nih.govresearchgate.net For example, morpholine-based thiazoles have been designed and studied in silico as potential inhibitors of bovine carbonic anhydrase-II. nih.govrsc.org A similar approach could be applied to design inhibitors for a wide range of enzymes, where the morpholine moiety can enhance properties like solubility and cell permeability. nih.gov This in silico approach can prioritize the synthesis of the most promising candidates, saving significant time and resources in the drug discovery process. chemrxiv.org

Table 2: Computational Approaches for Analog Design

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Conformational analysis | Prediction of stable 3D structures and energetic properties researchgate.netacs.org |

| Molecular Docking | Virtual screening of compound libraries | Identification of potential protein binding partners and binding modes nih.govchemrxiv.org |

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The transition from laboratory-scale synthesis to industrial production requires robust and scalable manufacturing processes. Flow chemistry and automated synthesis platforms offer significant advantages in this regard, including improved safety, reproducibility, and efficiency. uc.ptethernet.edu.etsci-hub.se